molecular formula C12H12N2O2S B8767378 N-(2-pyridin-4-ylphenyl)methanesulfonamide

N-(2-pyridin-4-ylphenyl)methanesulfonamide

Cat. No. B8767378
M. Wt: 248.30 g/mol
InChI Key: CMBQHYPKNXJEFM-UHFFFAOYSA-N
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Patent
US06977264B2

Procedure details

A solution of 2-(4-pyridyl)phenylamine (Step b) (500 mg, 2.9 mmol) in 1,2-dichloroethane (35 mL) was stirred magnetically under N2 in a 100 mL round-bottomed flask at 25° C. The solution was treated with TEA (Aldrich) (400 μL, 2.9 mmol) followed by methanesulfonyl chloride (Aldrich) (230 μL, 335 mg, 2.9 mmol). The vessel was heated in a 50° C. oil bath for 3 h. The reaction mixture was concentrated in vacuo and the resulting residue was partitioned between EtOAc (100 mL) and satd NaHCO3 (50 mL). The organic layer was washed with satd NaCl (50 mL), dried over Na2SO4, filtered and concentrated in vacuo to afford a yellow oil. To the oil was added 5:25:75 1 M NH3/MeOH:EtOAc:hexane (10 mL). A yellow precipitate formed which was collected by filtration and dried in vacuo at 40° C. to afford the title compound as a yellow solid (480 mg). MS (ESI, pos. ion) m/z: 249 (M+1); (ESI, neg. ion) m/z: 247 (M−1). Calc'd for C12H12N2O2S: 248.30.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
400 μL
Type
reactant
Reaction Step Two
Quantity
230 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[NH2:13])=[CH:3][CH:2]=1.[CH3:14][S:15](Cl)(=[O:17])=[O:16].N.CO.CCOC(C)=O>ClCCCl.CCCCCC>[CH3:14][S:15]([NH:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)(=[O:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C1=C(C=CC=C1)N
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
TEA
Quantity
400 μL
Type
reactant
Smiles
Step Three
Name
Quantity
230 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned between EtOAc (100 mL) and satd NaHCO3 (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with satd NaCl (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
CUSTOM
Type
CUSTOM
Details
A yellow precipitate formed which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC1=C(C=CC=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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